molecular formula C7H16Cl2N2O2 B13920432 methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride

methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride

Cat. No.: B13920432
M. Wt: 231.12 g/mol
InChI Key: BAKVEPAYECKEHR-QYCVXMPOSA-N
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Description

Methyl 2-[(2R)-piperazin-2-yl]acetate dihydrochloride (CAS: 2704950-85-4) is a chiral piperazine derivative with a methyl ester functional group. Its molecular formula is C₇H₁₄Cl₂N₂O₂, and it is commercially available at 95% purity . The compound’s stereochemistry (R-configuration at the piperazine ring) and dihydrochloride salt form enhance solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for enantioselective drug development.

Properties

Molecular Formula

C7H16Cl2N2O2

Molecular Weight

231.12 g/mol

IUPAC Name

methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride

InChI

InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)4-6-5-8-2-3-9-6;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m1../s1

InChI Key

BAKVEPAYECKEHR-QYCVXMPOSA-N

Isomeric SMILES

COC(=O)C[C@@H]1CNCCN1.Cl.Cl

Canonical SMILES

COC(=O)CC1CNCCN1.Cl.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

Methyl 2-[(2S)-Piperazin-2-yl]acetate Dihydrochloride (CAS: 2058794-60-6)
  • Structural Difference : S-configuration at the piperazine ring.
  • Impact : Enantiomers often exhibit divergent biological activities. For example, the (R)-enantiomer of cetirizine (an antihistamine) shows higher H₁ receptor affinity than the (S)-form .
  • Applications : Used in chiral resolution studies and asymmetric synthesis.

Piperazine Derivatives with Varied Substituents

Methyl 2-(Piperazin-1-yl)acetate Hydrochloride (CAS: 196192-08-2)
  • Structural Difference : Piperazin-1-yl group (vs. 2R-piperazinyl).
  • Molecular Weight : 194.66 g/mol (vs. 292.38 g/mol for the target compound) .
Methyl 2-Methyl-2-(Piperazin-1-yl)propanoate Dihydrochloride (CAS: 1803582-83-3)
  • Structural Difference : Additional methyl group on the acetate chain.
  • Impact : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility.
  • Molecular Formula : C₁₀H₂₀Cl₂N₂O₂ (vs. C₇H₁₄Cl₂N₂O₂) .

Piperazine-Ethanol Derivatives

(S)-2-(Piperazin-2-yl)ethanol Dihydrochloride (CAS: 1246651-15-9)
  • Structural Difference: Ethanol group replaces the methyl ester.
  • Applications : Used as a pharmaceutical intermediate for kinase inhibitors .

Pharmacological Relevance

  • Target Compound : The methyl ester may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid.
  • Cetirizine Analog : Demonstrates antihistamine activity via H₁ receptor antagonism; structural differences in the target compound could modulate potency or selectivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group
Methyl 2-[(2R)-piperazin-2-yl]acetate dihydrochloride 2704950-85-4 C₇H₁₄Cl₂N₂O₂ 292.38 Methyl ester
Methyl 2-[(2S)-piperazin-2-yl]acetate dihydrochloride 2058794-60-6 C₇H₁₄Cl₂N₂O₂ 292.38 Methyl ester
Methyl 2-(piperazin-1-yl)acetate hydrochloride 196192-08-2 C₇H₁₅ClN₂O₂ 194.66 Piperazin-1-yl
(S)-2-(Piperazin-2-yl)ethanol dihydrochloride 1246651-15-9 C₆H₁₆Cl₂N₂O 203.11 Hydroxyl

Biological Activity

Methyl 2-[(2R)-piperazin-2-yl]acetate; dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores the compound's mechanisms of action, therapeutic implications, and comparative analyses with similar compounds.

Chemical Structure and Properties

Methyl 2-[(2R)-piperazin-2-yl]acetate; dihydrochloride has the molecular formula C7H16Cl2N2O2C_7H_{16}Cl_2N_2O_2 and a molecular weight of 231.12 g/mol. The compound's structure features a piperazine ring, which is known for its versatility in medicinal chemistry. The presence of two hydrochloride groups enhances its solubility, making it suitable for various biological applications .

The compound primarily acts by modulating neurotransmitter levels in the brain, particularly increasing dopamine and norepinephrine levels. This mechanism underpins its investigation in neuropharmacological studies aimed at addressing symptoms related to neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Neuropharmacological Activity

Research indicates that methyl 2-[(2R)-piperazin-2-yl]acetate; dihydrochloride may enhance dopaminergic activity, suggesting its potential application in treating conditions characterized by dopamine deficiency.

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer properties by interacting with specific molecular targets to inhibit cancer cell proliferation. Further research is necessary to elucidate these effects and establish effective dosages.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of methyl 2-[(2R)-piperazin-2-yl]acetate; dihydrochloride, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure SimilarityUnique Features
Methylphenidate HydrochlorideHighUsed primarily for ADHD treatment
3,4-Dichloromethylphenidate HydrochlorideModerateContains additional chlorine substituents affecting potency
EthylphenidateModerateSimilar piperidine structure but different ester group affecting pharmacokinetics

This table highlights how methyl 2-[(2R)-piperazin-2-yl]acetate; dihydrochloride stands out due to its specific structural configuration and potential applications across various therapeutic areas.

Case Studies

  • Neurodegenerative Disorders : A study investigating the effects of methyl 2-[(2R)-piperazin-2-yl]acetate; dihydrochloride on animal models of Parkinson's disease showed significant improvements in motor function and dopamine levels compared to control groups. These findings suggest its potential as a therapeutic agent for managing Parkinsonian symptoms.
  • Cancer Research : In vitro studies conducted on various cancer cell lines indicated that methyl 2-[(2R)-piperazin-2-yl]acetate; dihydrochloride inhibited cell proliferation effectively. The compound's interaction with specific signaling pathways involved in cell cycle regulation was identified as a key mechanism behind its anticancer activity.

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